4,4'-Dibromo-p-terphenyl
Description
Significance of Brominated Terphenyls as Advanced Synthetic Intermediates
The introduction of bromine atoms onto the terphenyl framework, as seen in 4,4''-Dibromo-p-terphenyl (B92568), dramatically enhances its synthetic versatility. The carbon-bromine bonds serve as reactive handles for a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nsf.govkaust.edu.satandfonline.com This powerful reaction allows for the formation of new carbon-carbon bonds, enabling chemists to elaborate the terphenyl core with a diverse array of functional groups and build larger, more complex molecular architectures. nsf.govkaust.edu.satandfonline.com The ability to selectively react the bromine atoms makes brominated terphenyls, like 4,4''-Dibromo-p-terphenyl, indispensable building blocks for the construction of precisely defined organic materials and pharmaceutical agents. dakenam.com
Overview of Research Trajectories for 4,4''-Dibromo-p-terphenyl
Research involving 4,4''-Dibromo-p-terphenyl is multifaceted, with significant efforts focused on its application in organic electronics, surface science, and the synthesis of novel organic frameworks.
Organic Electronics: A primary application of 4,4''-Dibromo-p-terphenyl is in the synthesis of materials for organic light-emitting diodes (OLEDs). samaterials.com Its rigid structure and potential for modification allow for the creation of compounds with tailored electronic properties, which are essential for efficient light emission. samaterials.com It serves as a key intermediate for producing terphenyl derivatives and biphenyl (B1667301) liquid crystals. dakenam.comsamaterials.com
On-Surface Synthesis and Nanotechnology: In the realm of surface science, 4,4''-Dibromo-p-terphenyl is a crucial precursor for the bottom-up fabrication of one-dimensional molecular wires and graphene nanoribbons on catalytic metal surfaces. ccspublishing.org.cnresearchgate.netnanogune.eu Through surface-assisted reactions like Ullmann coupling, the bromine atoms are cleaved, and the terphenyl units polymerize into well-defined nanostructures with potential applications in next-generation electronic devices. ccspublishing.org.cnresearchgate.netresearchgate.net Studies have shown that annealing 4,4''-dibromo-p-terphenyl on a Cu(110) surface leads to the formation of oligomers with different motifs through both Ullmann reactions and direct carbon-carbon coupling. ccspublishing.org.cn
Synthesis of Complex Molecules: Beyond materials science, 4,4''-Dibromo-p-terphenyl is utilized in the synthesis of complex organic molecules with potential biological activity. For instance, it has been used as a starting material in the synthesis of para-pentaphenyl dicarboxylic acid via Suzuki coupling. kaust.edu.sa Its ability to participate in sequential cross-coupling reactions allows for the construction of unsymmetrically substituted p-terphenyls, expanding the accessible chemical space for drug discovery and other applications. tandfonline.com
Chemical Properties of 4,4''-Dibromo-p-terphenyl
| Property | Value |
| Chemical Formula | C₁₈H₁₂Br₂ |
| Molecular Weight | 388.10 g/mol |
| Melting Point | 307-315 °C |
| Boiling Point | 481.7±25.0 °C (Predicted) |
| Appearance | White to off-white solid |
| CAS Number | 17788-94-2 |
Synthesis of 4,4''-Dibromo-p-terphenyl
A common method for the synthesis of 4,4''-Dibromo-p-terphenyl involves the direct bromination of p-terphenyl (B122091). In a typical procedure, p-terphenyl is reacted with liquid bromine in an organic solvent such as bromobenzene (B47551) at an elevated temperature (e.g., 100-110°C) for an extended period (e.g., 40 hours). patsnap.comchemicalbook.com The reaction proceeds without the need for a catalyst. patsnap.com After the reaction, the mixture is cooled, and the crude product is washed with a solvent like methanol (B129727) and then purified, often by recrystallization from a solvent like toluene, to yield the final product. chemicalbook.com
Properties
Molecular Formula |
C18H14Br2 |
|---|---|
Molecular Weight |
390.1 g/mol |
IUPAC Name |
1-bromo-4-(4-bromo-4-phenylcyclohexa-1,5-dien-1-yl)benzene |
InChI |
InChI=1S/C18H14Br2/c19-17-8-6-14(7-9-17)15-10-12-18(20,13-11-15)16-4-2-1-3-5-16/h1-12H,13H2 |
InChI Key |
RYHHUPOBLAATEI-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C(C=CC1(C2=CC=CC=C2)Br)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Synthetic Methodologies for 4,4 Dibromo P Terphenyl and Its Functionalized Derivatives
Direct Bromination Protocols for p-Terphenyl (B122091)
Direct bromination of p-terphenyl is a straightforward approach to introduce bromine atoms onto the terminal phenyl rings. The substitution pattern is dictated by the directing effects of the existing phenyl groups, favoring bromination at the para positions.
The synthesis of 4,4'-dibromo-p-terphenyl can be achieved through the direct reaction of p-terphenyl with liquid bromine in the absence of a catalyst. patsnap.com This method typically involves heating a solution of p-terphenyl and liquid bromine in an organic solvent. patsnap.com The reaction proceeds via electrophilic aromatic substitution, where the bromine molecule is polarized by the solvent and the electron-rich aromatic rings of the p-terphenyl.
A described method involves reacting terphenyl with liquid bromine in an organic solvent at temperatures between 100 to 110°C for 24 to 48 hours. patsnap.com The molar ratio of terphenyl to liquid bromine is typically in the range of 1 to 2.25-2.75. patsnap.com Upon completion, the reaction mixture is cooled, and the crude product is isolated by filtration after washing with a solvent like methanol (B129727). patsnap.com
Table 1: Catalyst-Free Bromination of p-Terphenyl
| Reactants | Solvent | Temperature (°C) | Reaction Time (h) | Molar Ratio (Terphenyl:Bromine) |
|---|
This data is compiled from a patented synthetic method. patsnap.com
While catalyst-free methods are effective, the use of a catalyst can often enhance the rate and selectivity of the bromination reaction. Iodine is a commonly used catalyst in the bromination of aromatic compounds. ias.ac.inrsc.org In this context, iodine reacts with bromine to form iodine bromide (IBr), which is a more potent electrophile than molecular bromine. ias.ac.in
The iodine-catalyzed bromination of aromatic substrates typically follows third-order kinetics. ias.ac.in The mechanism involves the electrophilic attack of iodine bromide on the aromatic ring. ias.ac.in For activated aromatic systems, this catalytic method can provide a greener approach to producing bromoarenes by avoiding harsher conditions and improving regioselectivity. wku.edu While specific examples detailing the iodine-catalyzed bromination of p-terphenyl to this compound are not extensively documented in the provided search results, the general principles of iodine-catalyzed aromatic bromination are well-established and applicable. ias.ac.inrsc.org
Cross-Coupling Reactions in the Construction of p-Terphenyl Scaffolds
Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have become indispensable tools in modern organic synthesis for the construction of biaryl and polyaryl systems, including the p-terphenyl scaffold. tandfonline.combloomtechz.com
The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. tandfonline.comnih.gov This reaction is highly valued for its tolerance of a wide range of functional groups, high yields, and generally mild reaction conditions. bloomtechz.comnih.gov
A variety of palladium catalysts and conditions have been developed for Suzuki-Miyaura couplings to synthesize p-terphenyl derivatives. tandfonline.comnih.gov Both homogeneous and heterogeneous palladium catalysts are employed. Heterogeneous catalysts, such as palladium on charcoal (Pd/C), offer the advantage of easy separation and recycling. tandfonline.comnih.gov Ligand-free conditions have also been developed, simplifying the reaction setup. tandfonline.comnih.gov
For instance, a series of new para-terphenyl derivatives have been synthesized in very good yields (78–91%) through a ligand-free, heterogeneous Pd/C-catalyzed two-fold Suzuki-Miyaura coupling reaction. tandfonline.comnih.gov This approach highlights the efficiency and practicality of modern palladium-catalyzed cross-coupling methods. The development of palladium precatalysts has also enabled fast Suzuki-Miyaura reactions of even unstable boronic acids at room temperature or slightly elevated temperatures. nih.gov
Table 2: Examples of Palladium-Catalyzed Suzuki-Miyaura Reactions for p-Terphenyl Synthesis
| Aryl Halide | Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| Methyl 5-bromo-2-iodobenzoate | Various aryl boronic acids | Pd/C | - | - | 78-91 |
| Cyclic dibenziodoniums | Arylboronic acids | Pd(dba)₂ | K₃PO₄ | DCM | 22-94 |
This table summarizes findings from various research articles on Suzuki-Miyaura couplings. tandfonline.comnih.govnih.govacs.org
The synthesis of this compound itself can be achieved via a Suzuki-Miyaura coupling strategy. One common route involves the coupling of 1,4-dibromobenzene (B42075) with a suitable boronic acid. For example, the reaction of 4-bromophenylboronic acid with 1,4-dibromobenzene in the presence of a palladium catalyst would yield this compound.
Alternatively, halogenated biphenyl (B1667301) intermediates can be coupled with another arylboronic acid. For example, 4,4'-dibromobiphenyl (B48405) can be reacted with phenylboronic acid to form p-terphenyl, which can then be selectively brominated. bloomtechz.com The synthesis of various halogenated terphenyl intermediates is crucial for building more complex, functionalized p-terphenyl derivatives through subsequent cross-coupling reactions. mdpi.com The ability to selectively introduce halogens at specific positions on the terphenyl scaffold allows for programmed and controlled synthesis of target molecules.
Ullmann Coupling Reactions
The Ullmann reaction, a classic copper-catalyzed coupling of aryl halides, has been adapted for both solution-phase and on-surface synthesis of 4,4''-dibromo-p-terphenyl (B92568) and its subsequent polymerization. organic-chemistry.orgwikipedia.org
Solution-Phase Ullmann Coupling
While specific examples for the direct solution-phase synthesis of 4,4''-Dibromo-p-terphenyl via Ullmann coupling are less common in recent literature, the fundamental principles of the reaction are well-established. organic-chemistry.org The classic Ullmann reaction involves the copper-catalyzed coupling of aryl halides at elevated temperatures to form symmetrical biaryls. organic-chemistry.org This can be extrapolated to the synthesis of terphenyls. Modern iterations of the Ullmann reaction have introduced soluble copper catalysts with ligands, which can improve reaction conditions. wikipedia.org
A related approach involves the synthesis of p-terphenyl followed by bromination. For instance, p-terphenyl can be reacted with liquid bromine in an organic solvent like bromobenzene (B47551) at elevated temperatures (100-110°C) for an extended period (24-48 hours) to yield 4,4''-dibromo-p-terphenyl. patsnap.com
Surface-Assisted Ullmann Coupling
Surface-assisted Ullmann coupling has emerged as a powerful technique for the bottom-up fabrication of covalently bonded nanostructures from molecular precursors like 4,4''-dibromo-p-terphenyl (DBTP). figshare.comresearchgate.net This method allows for the creation of one-dimensional molecular wires and two-dimensional covalent organic networks with atomic precision. ccspublishing.org.cngithub.io
The process typically involves the deposition of DBTP onto a catalytically active metal surface, such as copper (Cu) or gold (Au), in an ultra-high vacuum (UHV) environment. ccspublishing.org.cnnih.govnih.gov Upon thermal annealing, the bromine atoms are cleaved from the terphenyl backbone. researchgate.net This dehalogenation step is often facilitated by surface adatoms, which act as coordination sites. github.io
Following dehalogenation, organometallic intermediates are often formed, where the terphenyl units are linked by single metal atoms (e.g., C-Cu-C bridges). nih.govresearchgate.net Further annealing leads to the C-C coupling between adjacent terphenyl units, forming poly(p-phenylene) chains, while the metal atoms are released. nih.gov
The specific reaction products can be influenced by the substrate and annealing temperatures. For example, on a Cu(110) surface, annealing DBTP at 393 K can lead to different coupling motifs, including para-para, para-meta, and meta-meta linkages. ccspublishing.org.cn In contrast, the reaction of DBTP on a Cu(111) surface predominantly yields para-para coupled oligomers. ccspublishing.org.cn The Ullmann coupling has also been demonstrated on nonmetallic substrates like rutile TiO₂(110), where the reaction yield is enhanced on highly reduced surfaces. figshare.com
| Precursor | Substrate | Annealing Temperature | Key Intermediates/Products |
| 4,4''-dibromo-p-terphenyl (DBTP) | Cu(110) | 353 K | Non-organometallic and organometallic intermediates |
| 4,4''-dibromo-p-terphenyl (DBTP) | Cu(110) | 393 K | Oligomers with para-para, para-meta, and meta-meta motifs |
| 4,4''-dibromo-p-terphenyl (DBTP) | Cu(111) | Not specified | Predominantly para-para coupled oligomers |
| 4,4''-dibromo-m-terphenyl (DMTP) | Cu(111) | 300 K | Organometallic chains |
| 4,4''-dibromo-m-terphenyl (DMTP) | Cu(111) | 550 K | Hyperbenzene macrocycles and oligophenylene chains |
| 2,7-dibromopyrene (Br2Py) | Au(111) | 423 K | Organometallic intermediates with gold-carbon bonding |
Grignard Reagent-Mediated Aryl-Aryl Bond Formations
Grignard reagents offer a versatile route for the formation of aryl-aryl bonds, and this methodology can be applied to the synthesis of p-terphenyl derivatives. sci-hub.seacs.org The core of this method involves the reaction of an aryl Grignard reagent with an aryl halide. mnstate.eduwikipedia.org
One notable one-pot synthesis of p-terphenyls involves the addition of 1,4-dibromo-2,5-diiodobenzene (B1312432) to an excess of an aryl Grignard reagent, such as phenylmagnesium bromide. sci-hub.seacs.org This reaction proceeds through the generation and trapping of aryne intermediates. The excess Grignard reagent first facilitates a metal-halogen exchange to generate an aryne, which is then trapped by nucleophilic addition of the Grignard reagent. sci-hub.se This process is repeated to form the terphenyl structure. The initial reaction yields a mixture of the terphenyl di-Grignard and a trihalo mono-Grignard, which upon aqueous workup, provides the p-terphenyl product in moderate yields (30-50%). sci-hub.se The yield can be significantly improved to 70-80% by the addition of potassium tert-butoxide or lithium tetramethylpiperidide prior to the workup. sci-hub.se
Stille Coupling Reactions and Related Methods
The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction between an organotin compound (organostannane) and an organic electrophile, such as an aryl halide. wikipedia.orgwiley-vch.de This method is widely used for the synthesis of biaryls and can be extended to the synthesis of terphenyls due to its excellent functional group tolerance and the stability of the organostannane reagents. orgsyn.orgnih.gov
The catalytic cycle of the Stille reaction generally involves the oxidative addition of the aryl halide to a Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.orgpsu.edu
For the synthesis of a p-terphenyl derivative, a suitable strategy would involve the coupling of a di-stannylated benzene (B151609) derivative with two equivalents of a bromoaryl compound or the coupling of a dibromobenzene with two equivalents of an arylstannane. While a specific Stille synthesis for 4,4''-dibromo-p-terphenyl is not detailed in the provided context, the general applicability of the reaction makes it a viable synthetic route. nih.gov Advances in ligand design for the palladium catalyst have enabled milder reaction conditions and expanded the substrate scope to include less reactive aryl chlorides. orgsyn.orgnih.gov
Advanced and Specialized Synthetic Routes for Terphenyl Derivatives
Microwave-Assisted Synthetic Approaches
Microwave-assisted synthesis has emerged as a valuable tool in organic chemistry, often leading to significantly reduced reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. ijpsjournal.com This technology has been applied to various synthetic transformations, including the synthesis of heterocyclic compounds and the functionalization of thiophenes. foliamedica.bgfrontiersin.org
While a specific microwave-assisted synthesis for 4,4''-dibromo-p-terphenyl is not explicitly described in the provided search results, the principles of microwave heating can be applied to the previously mentioned synthetic methodologies. For instance, coupling reactions like the Ullmann, Grignard, and Stille reactions could potentially be accelerated and made more efficient under microwave irradiation. researchgate.net The rapid and uniform heating provided by microwaves can enhance reaction rates and, in some cases, lead to different product selectivities. frontiersin.org The application of microwave-assisted techniques to the synthesis of terphenyl derivatives represents a promising area for further research and development, aiming for more sustainable and efficient synthetic protocols. ijpsjournal.com
The synthesis of this compound and its derivatives is crucial for their application in materials science, particularly in the bottom-up fabrication of complex nanostructures. Advanced synthetic strategies, including one-pot reactions, multi-component reactions, and the creation of bridged architectures, offer efficient pathways to these valuable molecular building blocks.
2 One-Pot Reaction Strategies
One-pot reactions, which involve the formation of multiple chemical bonds in a single reaction vessel, represent an efficient and resource-conserving approach in chemical synthesis. In the context of p-terphenyl derivatives, on-surface synthesis has emerged as a powerful one-pot strategy.
A notable example is the on-surface Ullmann coupling reaction of 4,4''-dibromo-p-terphenyl (DBTP) on catalytically active metallic surfaces like silver (Ag(111)). researchgate.net This bottom-up approach allows for the fabrication of one-dimensional (1D) and two-dimensional (2D) nanostructures with atomic precision. researchgate.net The process begins with the debromination of the DBTP precursor molecules upon thermal annealing on the metal surface. researchgate.net This generates highly reactive bi-radical species which then polymerize into linear polyphenylene chains. researchgate.net Further annealing can induce lateral fusion of these chains, leading to the formation of graphene nanoribbons (GNRs). researchgate.net This entire sequence, from molecular precursor to complex nanostructure, occurs within a single system, highlighting the efficiency of on-surface one-pot strategies. researchgate.net
3 Multi-Component Reactions for Substituted Terphenyls
Multi-component reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the initial components. tcichemicals.com This methodology is prized for its high atom economy, time and energy efficiency, and its ability to rapidly generate libraries of structurally diverse compounds. tcichemicals.comresearchgate.net
While not specific to the para-terphenyl isomer, a well-documented MCR provides a powerful route to highly substituted meta-terphenyl derivatives, demonstrating the utility of this approach for constructing the core terphenyl scaffold. acs.orgnih.gov This three-component reaction involves the condensation of alkyl- or arylamines, β-ketoesters, and chalcones. researchgate.netacs.orgnih.gov The reaction, typically catalyzed by cerium(IV) ammonium (B1175870) nitrate (B79036) in refluxing ethanol, proceeds with high efficiency, forming three new bonds and one ring in a single step. acs.orgnih.gov The primary by-product is water, making it an environmentally favorable process. acs.org This strategy allows for the construction of large libraries of dihydro-m-terphenyl derivatives containing β-aminoester moieties. acs.orgnih.gov Subsequent aromatization of the central ring can be achieved using reagents like dichlorodicyanoquinone. nih.gov
Table 1: Overview of a Three-Component Reaction for Terphenyl Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |
| Alkyl- or Arylamines | β-Ketoesters | Chalcones | Cerium(IV) Ammonium Nitrate | Highly Substituted Dihydro-m-terphenyls |
4 Synthesis of Doubly Bridged p-Terphenyls
Doubly bridged p-terphenyls, often referred to as ladder-type π-conjugated molecules, are of significant interest due to their rigid, planar structures. This planarity enhances electron delocalization and intermolecular π-π interactions, leading to desirable photophysical and electronic properties for applications in organic electronics. researchgate.net
Bis-Silicon-Bridged p-Terphenyls
A convenient method has been developed for the synthesis of novel ladder-type bis-silicon-bridged p-terphenyls. nih.govacs.org The synthesis starts with 2,2',5',2''-tetrabromo-p-terphenyl. nih.govacs.org This precursor undergoes a tetralithiation reaction, followed by a double silacyclization with dichlorosilanes. nih.govacs.org This efficient method has enabled the creation of a series of new ladder-type p-terphenyl derivatives whose crystal structures and photophysical properties have been described. acs.org
B,N-Bridged p-Terphenyls
A distinct class of ladder π-conjugated molecules, B,N-bridged p-terphenyls, has been synthesized through an efficient, multi-step strategy. researchgate.netrsc.org The synthesis is designed to install both an electron-donating nitrogen atom and an electron-accepting boron atom into the bridged structure. researchgate.net A key starting material for this process is 2,2′-dibromo-2″-nitro-p-terphenyl. researchgate.net The synthetic route involves sequential reactions to first form a carbazole (B46965) unit (the nitrogen bridge) followed by cyclization to introduce the boron bridge. researchgate.net This approach has successfully produced a new class of rigid, planar molecules with unique photophysical properties influenced significantly by the presence of the bridging boron and nitrogen atoms. researchgate.netrsc.org
Table 2: Synthesis of Doubly Bridged p-Terphenyl Derivatives
| Bridge Type | Key Starting Material | Key Reaction Steps | Resulting Structure |
| Bis-Silicon | 2,2',5',2''-Tetrabromo-p-terphenyl | Tetralithiation, Double Silacyclization | Ladder-type p-terphenyl with silicon bridges |
| Boron/Nitrogen (B,N) | 2,2′-Dibromo-2″-nitro-p-terphenyl | Carbazole formation, Boron cyclization | Ladder-type p-terphenyl with B and N bridges |
Advanced Spectroscopic and Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 4,4''-Dibromo-p-terphenyl (B92568), offering insights into the proton and carbon frameworks of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 4,4''-Dibromo-p-terphenyl provides information about the arrangement of hydrogen atoms. In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as the solvent, the spectrum displays distinct signals corresponding to the aromatic protons. kaust.edu.sa For instance, a reported ¹H NMR spectrum showed a doublet at approximately 8.22 ppm with a coupling constant (J) of 8.7 Hz, corresponding to four protons. kaust.edu.sa Additionally, a doublet at 7.80 ppm (J = 8.7 Hz, 4H) and a multiplet around 7.78 ppm (8H) were observed. kaust.edu.sa Another analysis using a 400MHz spectrometer also confirmed the structure of the compound. google.com The specific chemical shifts and coupling patterns are crucial for confirming the substitution pattern on the terphenyl backbone.
Table 1: ¹H NMR Data for 4,4''-Dibromo-p-terphenyl
| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Integration |
|---|---|---|---|
| 8.22 | d | 8.7 | 4H |
| 7.80 | d | 8.7 | 4H |
| 7.78 | m | 8H |
Note: Data obtained in CDCl₃ at 300MHz. kaust.edu.sa
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Complementing the proton data, ¹³C NMR spectroscopy maps the carbon skeleton of 4,4''-Dibromo-p-terphenyl. Due to the molecule's symmetry, the number of unique carbon signals is less than the total number of carbon atoms. A reported ¹³C NMR spectrum, also recorded in CDCl₃, exhibited signals at 159.8, 132.3, 128.1, 127.9, and 127.5 ppm. kaust.edu.sa The solubility of the compound can sometimes pose a challenge, as poor solubility can lead to difficulties in obtaining a clearly resolved ¹³C NMR spectrum. kaust.edu.sa
Table 2: ¹³C NMR Data for 4,4''-Dibromo-p-terphenyl
| Chemical Shift (δ) in ppm |
|---|
| 159.8 |
| 132.3 |
| 128.1 |
| 127.9 |
| 127.5 |
Note: Data obtained in CDCl₃ at 75MHz. kaust.edu.sa
Two-Dimensional NMR Spectroscopy (e.g., COSY, HSQC, HMBC)
While specific 2D NMR data for 4,4''-Dibromo-p-terphenyl is not extensively detailed in the provided search results, these techniques are invaluable for unambiguously assigning the proton and carbon signals.
COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within each phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, aiding in the assignment of the carbon spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is critical for confirming the linkages between the phenyl rings.
ChemicalBook indicates the availability of various spectra for 4,4''-Dibromo-p-terphenyl, including ¹H NMR and ¹³C NMR, which suggests that such detailed 2D NMR studies are feasible. chemicalbook.com
Variable-Temperature NMR for Conformational Dynamics
The rotational freedom between the phenyl rings in p-terphenyl (B122091) derivatives can be studied using variable-temperature (VT) NMR. While specific VT-NMR studies on 4,4''-Dibromo-p-terphenyl were not found, research on related molecules like p-quinquephenyl (B1295331) highlights the utility of this technique. nsf.gov At high temperatures, these molecules are not rigid, and their frameworks undergo significant distortions. nsf.gov VT-NMR experiments can provide insights into the energy barriers for rotation and the conformational preferences of the molecule in solution.
Vibrational Spectroscopy
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of 4,4''-Dibromo-p-terphenyl displays absorption bands that are characteristic of its chemical bonds. A reported FTIR spectrum (ATR platinum diamond) showed prominent peaks at 3050, 2926, 1677, 1597, 1482, 1399, and 1278 cm⁻¹. kaust.edu.sa The bands around 3050 cm⁻¹ are typical for C-H stretching vibrations in aromatic rings. The peaks in the 1600-1400 cm⁻¹ region are associated with C=C stretching vibrations within the phenyl rings. The presence of the carbon-bromine bond would also give rise to characteristic absorptions, typically in the lower frequency region of the spectrum.
Table 3: FTIR Data for 4,4''-Dibromo-p-terphenyl
| Wavenumber (cm⁻¹) |
|---|
| 3050 |
| 2926 |
| 1677 |
| 1597 |
| 1482 |
| 1399 |
| 1278 |
Note: Data obtained using ATR platinum diamond. kaust.edu.sa
Raman Spectroscopy Applications
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of 4,4''-Dibromo-p-terphenyl (DBTP). researchgate.netrsc.org By analyzing the inelastic scattering of monochromatic light, specific vibrational fingerprints of the molecule can be identified.
Studies have focused on the Raman spectra of DBTP as a precursor molecule for the synthesis of poly(p-phenylene) (PPP) wires. rsc.orgresearchgate.net The vibrational modes of the DBTP molecule are characterized and compared to the resulting polymeric structures. rsc.orgresearchgate.net For instance, the Raman spectra of p-terphenyl, a related compound, show characteristic peaks such as a band at approximately 1280 cm⁻¹, which is assigned to the C-C inter-ring stretching, and another at about 230 cm⁻¹ associated with C-C bending modes. researchgate.net Upon cooling, the band at ~1280 cm⁻¹ is known to split. researchgate.net
In the context of on-surface synthesis, Raman spectroscopy has been used to characterize the formation of graphene nanoribbons from DBTP precursors on gold surfaces. researchgate.net The technique helps in identifying the different vibrational modes predicted by theoretical models, such as the radial breathing-like mode (RBLM). researchgate.net For example, in the formation of 9-armchair graphene nanoribbons (9-aGNRs) from DBTP, a distinct RBLM peak is observed at 312 cm⁻¹. researchgate.net DFT-based simulations are often used in conjunction with experimental Raman spectra to assign the observed vibrational modes accurately. researchgate.netresearchgate.net
A detailed analysis of the Raman spectra of the DBTP precursor reveals several distinct vibrational modes. The table below summarizes the key Raman bands observed for DBTP.
Table 1: Prominent Raman Bands of 4,4'-Dibromo-p-terphenyl
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| Mode 1 | (Data not available in search results) |
| Mode 2 | (Data not available in search results) |
| Mode 3 | (Data not available in search results) |
| Mode 4 | (Data not available in search results) |
| Mode 5 | (Data not available in search results) |
Detailed wavenumbers for specific modes of this compound were not explicitly provided in the search results. The available data focuses more on the application of Raman in tracking its conversion to other structures.
Mass Spectrometry (MS) Techniques
Mass spectrometry is an indispensable tool for determining the molecular weight and confirming the identity of this compound. The isotopic pattern resulting from the presence of two bromine atoms (⁷⁹Br and ⁸¹Br) is a key characteristic used for its identification. nih.gov
High-Resolution Mass Spectrometry (HR-MS)
High-Resolution Mass Spectrometry (HR-MS) provides highly accurate mass measurements, enabling the determination of the elemental composition of this compound with great confidence. The molecular formula of this compound is C₁₈H₁₂Br₂, with a molecular weight of approximately 388.10 g/mol . sigmaaldrich.comsamaterials.comsigmaaldrich.com HR-MS can precisely measure the mass-to-charge ratio (m/z) of the molecular ion, distinguishing it from other compounds with the same nominal mass.
In the broader context of analyzing brominated compounds, techniques like liquid chromatography coupled with negative-ion electrospray ionization and induced in-source fragmentation (LC/NI-ESI-IISF) have been developed for the selective detection of unknown organic bromine compounds by monitoring for the characteristic bromide ions (m/z 79 and 81). researchgate.net While not specifically detailing this compound, this highlights a powerful HR-MS based strategy applicable to its analysis.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
MALDI-TOF-MS is a soft ionization technique particularly useful for the analysis of macromolecules and has been applied to study polymers derived from precursors like this compound. nih.govias.ac.in This method involves co-crystallizing the analyte with a matrix that absorbs laser energy, leading to the gentle desorption and ionization of the analyte molecules with minimal fragmentation. ias.ac.in
While direct MALDI-TOF-MS data for this compound monomer is not extensively detailed in the provided search context, the technique is crucial for characterizing the products of its polymerization. For instance, MALDI-TOF-MS is used to analyze the structure of copolymers and to investigate end-groups in polymers synthesized through reactions involving similar brominated precursors. researchgate.net It has proven to be a powerful tool for analyzing synthetic polymer structures, including those with rigid backbones where fragmentation can be an issue. researchgate.netnih.gov
Electronic and Surface-Sensitive Spectroscopies
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule. While specific UV-Vis spectra for this compound were not found in the search results, theoretical UV-Vis spectra of similar brominated aromatic compounds have been calculated using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net For the related compound p-terphenyl, UV-Vis spectra are available and provide a reference for the electronic properties of the terphenyl backbone. nist.gov The electronic absorption spectra are crucial for understanding the optical and electronic properties of materials derived from this compound.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS has been extensively used to study the on-surface synthesis of polymers from 4,4''-Dibromo-p-terphenyl (DBTP) precursors. cnr.itarxiv.orgresearchgate.nettum.de
Key findings from XPS studies on the polymerization of DBTP include:
Monitoring Debromination: The Br 3d core-level spectrum is used to track the cleavage of the C-Br bond, a critical step in the Ullmann coupling reaction. cnr.itarxiv.orgtum.de A shift in the Br 3d binding energy can indicate changes in the chemical environment of the bromine atoms. cnr.it
Characterizing Polymer Formation: The C 1s core-level spectrum provides information about the carbon bonding environments. Changes in the C 1s peak shape can confirm the formation of new C-C bonds and the creation of the poly(p-phenylene) backbone. cnr.itarxiv.org
Investigating Surface Interactions: XPS helps in understanding the interaction of DBTP and the resulting polymers with the substrate surface, such as TiO₂(110) or metal surfaces like Cu(111). cnr.ittum.deinrs.ca For example, on TiO₂(110), a shift of about +0.2-0.3 eV in the molecular orbitals of DBTP is observed on highly reduced surfaces compared to nearly stoichiometric ones, attributed to work function differences. cnr.it
The table below summarizes the key XPS findings for this compound and its on-surface reactions.
Table 2: Summary of XPS Data for this compound and its Reactions
| Core Level | Finding | Reference |
|---|---|---|
| Br 3d | Used to monitor the debromination process during Ullmann coupling. cnr.itarxiv.orgtum.de | A shift in binding energy indicates C-Br bond cleavage. cnr.it |
| C 1s | Changes in peak shape confirm the formation of poly(p-phenylene) wires. cnr.itarxiv.org | On TiO₂(110), a new feature at higher binding energy is tentatively assigned to C-O bond formation. cnr.it |
Scanning Tunneling Microscopy (STM) for Molecular Visualization and Assembly
Scanning Tunneling Microscopy (STM) is an indispensable tool for the direct visualization of this compound molecules on conductive surfaces at the atomic scale. This technique allows researchers to observe not only individual molecules but also their self-assembly into ordered structures and their subsequent on-surface reactions. mdpi.com
Molecular Visualization and Adsorption: Upon deposition onto a substrate in ultra-high vacuum (UHV), individual DBTP molecules can be clearly resolved using STM. Studies on surfaces like Au(111), Ag(111), and Cu(110) have shown that the molecules adsorb and, depending on the substrate and temperature, can exhibit specific orientations. researchgate.netresearchgate.netu-tokyo.ac.jp For instance, on a Au(111) surface, unreacted brominated species are observed at room temperature. uniovi.es The appearance of the molecules in STM images provides information about their adsorption geometry and interaction with the underlying substrate.
On-Surface Polymerization: A primary application of STM in the study of DBTP is to monitor its on-surface polymerization into poly-para-phenylene (PPP) wires, which are considered the narrowest armchair graphene nanoribbons (3-aGNRs). researchgate.netuniovi.estum.de This process typically involves the following steps, each of which can be visualized with STM:
Deposition: DBTP molecules are sublimated onto a catalytically active surface, such as Au(111), Ag(111), or Cu(110). researchgate.netuniovi.esnanogune.eu
Debromination and Organometallic Intermediate Formation: Upon gentle annealing, the bromine atoms dissociate from the terphenyl backbone. researchgate.netarxiv.org These reactive sites can then coordinate with metal adatoms from the substrate to form organometallic intermediates, which appear as chains or networks in STM images. researchgate.netarxiv.org The introduction of certain metal atoms, like cobalt on TiO₂(110), can catalyze this debromination step at lower temperatures. arxiv.org
Covalent Coupling: Further annealing provides the energy for the formation of covalent carbon-carbon bonds between the terphenyl units, resulting in the formation of long, ordered PPP wires. researchgate.netnanogune.eu STM images clearly show the transition from individual molecules or organometallic chains to well-defined polymeric nanowires. nanogune.eu
Lateral Fusion into Graphene Nanoribbons (GNRs): At even higher temperatures, the synthesized PPP wires can fuse laterally to form wider armchair GNRs (aGNRs). uniovi.esnanogune.euresearchgate.net STM is used to characterize the width and atomic precision of these resulting GNRs. nanogune.euresearchgate.net
The table below summarizes the key steps and observations made using STM for the on-surface synthesis starting from DBTP.
| Step | Process | Substrate Examples | Key STM Observations |
| 1 | Precursor Deposition | Au(111), Ag(111), TiO₂(110) | Individual this compound molecules are visualized on the surface. uniovi.estum.denanogune.eu |
| 2 | Debromination | Au(111), Cu(110), TiO₂(110) | Formation of organometallic intermediates (e.g., C-Ag-C bonds) after thermal annealing. researchgate.netnih.gov |
| 3 | Polymerization | Au(111), Ag(110) | Formation of extended poly-para-phenylene (PPP) nanowires via Ullmann coupling. researchgate.netnanogune.eu |
| 4 | Lateral Fusion | Au(111) | Sideways merging of PPP nanowires to form wider, atomically precise armchair graphene nanoribbons (aGNRs). nanogune.euresearchgate.net |
This table is generated based on data from multiple research articles.
STM studies have also revealed how the choice of substrate can influence the reaction pathway and the morphology of the resulting structures. For example, the Ullmann coupling of DBTP on Ag(110) can be enhanced by the introduction of copper atoms. researchgate.net Similarly, the polymerization yield on a semiconductor like TiO₂(110) can be significantly increased by using cobalt atoms as a catalyst or by controlling the surface reduction. acs.orgfigshare.com
Scanning Tunneling Spectroscopy (STS) for Electronic Properties at Surfaces
Scanning Tunneling Spectroscopy (STS) is a powerful extension of STM that provides information about the local density of electronic states (LDOS) of a material. aps.org By measuring the differential conductance (dI/dV) as a function of the bias voltage, STS can map the electronic orbitals and determine the energy of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO is the HOMO-LUMO gap, a fundamental electronic property.
In the context of this compound, STS has been crucial for characterizing the electronic properties of the nanostructures synthesized from it. While STS is performed on the resulting polymers, the findings are directly tied to DBTP as the molecular precursor.
HOMO-LUMO Gap of Derived Nanostructures: Studies on poly-para-phenylene (PPP) wires and wider graphene nanoribbons (GNRs) formed from DBTP on Au(111) have utilized STS to measure their band gaps. nanogune.euresearchgate.nettum.de For instance, PPP wires were found to have a HOMO-LUMO gap of approximately 3.1 eV. tum.de As these PPP wires fuse to form wider GNRs, STS measurements show that the band gap decreases, which is consistent with quantum confinement effects. nanogune.euresearchgate.net This width-dependent band gap is a key feature for potential applications in electronics. nanogune.eu
The table below presents representative STS findings for nanostructures derived from DBTP on a Au(111) surface.
| Nanostructure | Width Classification | Measured HOMO-LUMO Gap (eV) | Key Finding |
| Poly-para-phenylene (PPP) | 3-aGNR | ~3.1 | Represents the narrowest armchair graphene nanoribbon. tum.de |
| Fused GNR | 6-aGNR | ~1.64 | Band gap decreases as the ribbon width doubles. nanogune.eu |
| Fused GNR | 9-aGNR | Varies | The band gap is inversely proportional to the ribbon's width. nanogune.euresearchgate.net |
| Fused GNR | 15-aGNR | ~1.03 | Shows significant reduction in the band gap with increasing width. nanogune.eu |
This data is compiled from research findings on the on-surface synthesis products of this compound. nanogune.euresearchgate.nettum.de
STS measurements have also been employed to study the electronic properties of nanographenes synthesized from custom precursors on TiO₂(110), demonstrating that the frontier orbitals are not strongly perturbed by the semiconducting substrate. acs.org This decoupling is essential for creating functional electronic devices.
Near-Edge X-ray Absorption Fine Structure (NEXAFS) Analysis
Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is a synchrotron-based technique that provides element-specific information about the local electronic structure and orientation of molecules on surfaces. stanford.edubohrium.com The technique involves exciting a core-level electron (e.g., from the Carbon K-edge) to an unoccupied molecular orbital. The resulting absorption spectrum has sharp resonance peaks (π* and σ* resonances) whose intensity depends on the orientation of the molecular orbitals relative to the polarization of the incident X-ray beam. aps.org
For aromatic molecules like this compound and its derivatives, NEXAFS is particularly useful for determining their orientation on a substrate. aps.org By varying the angle of the polarized X-ray beam relative to the surface and measuring the intensity of the π* resonance, one can deduce the average tilt angle of the phenyl rings. aps.orgacs.org
While detailed NEXAFS studies focusing exclusively on isolated this compound are not extensively reported, the technique has been applied to the poly-para-phenylene (PPP) wires synthesized from it. Angle-dependent C K-edge NEXAFS spectra of aligned PPP wires have been used to confirm their structural properties. researchgate.netarxiv.org Furthermore, NEXAFS has been used to follow the on-surface reactions of similar halogenated aromatic precursors, for example, by monitoring the C K-edge and O 1s XPS spectra at different annealing temperatures to confirm chemical transformations. acs.org The technique can provide valuable information on the bonding environment and can help differentiate between various amine species on functionalized surfaces. bohrium.com
The power of NEXAFS lies in its sensitivity to the chemical environment and molecular orientation, making it a complementary technique to STM for a comprehensive understanding of on-surface synthesis processes involving precursors like this compound. stanford.eduacs.org
Crystallographic Investigations of 4,4 Dibromo P Terphenyl and Supramolecular Assemblies
Single-Crystal X-ray Diffraction Analysis
| Parameter | Expected Value / Information |
|---|---|
| Chemical Formula | C18H12Br2 |
| Molecular Weight | 388.10 g/mol |
| Crystal System | Likely Monoclinic or Orthorhombic |
| Space Group | Likely Centrosymmetric (e.g., P21/c) |
| Conformation | Non-planar, twisted phenyl rings |
A critical aspect of the molecular structure of this compound is the degree of twist between the phenyl rings. This is quantified by the dihedral (or torsion) angles. In an ideal, unhindered system, an all-para linkage of phenyl rings might favor a planar structure to maximize π-conjugation. However, steric repulsion between ortho-hydrogens on adjacent rings makes a fully planar conformation energetically unfavorable.
The analysis would measure the dihedral angles between the plane of the central phenyl ring and the planes of the two terminal bromophenyl rings. These angles are typically non-zero, and in many terphenyl structures, they range from 10° to 40°. The specific values are a delicate balance between stabilizing π-conjugation (favoring planarity) and alleviating steric strain (favoring twisting).
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by a combination of weak intermolecular forces. For this compound, these include van der Waals forces, π-π stacking interactions between the aromatic rings, and halogen-related interactions.
Supramolecular Crystallography and Crystal Engineering
Supramolecular crystallography focuses on understanding and utilizing non-covalent interactions to design and construct novel molecular assemblies with specific functions. This compound is an excellent building block for crystal engineering due to its defined shape and the presence of bromine atoms, which can participate in highly directional halogen bonding.
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base). chemicalbook.com This interaction, denoted as R-X···Y (where X is the halogen and Y is the nucleophile), is highly directional, with the R-X···Y angle typically being close to 180°. The strength of the halogen bond increases with the polarizability of the halogen atom (I > Br > Cl > F).
In this compound, the bromine atom possesses a region of positive electrostatic potential, known as a σ-hole, on its outermost surface, opposite to the C-Br covalent bond. lmaleidykla.lt This electrophilic region can interact attractively with electronegative regions on adjacent molecules, such as another bromine atom (Br···Br interactions) or the π-system of a phenyl ring (Br···π interactions).
The directionality and strength of halogen bonds make them a powerful tool for directing the self-assembly of molecules into predictable supramolecular architectures. researchgate.net In the case of this compound, these interactions can be harnessed to control the formation of ordered structures, particularly in two-dimensional assemblies on surfaces.
Scanning Tunneling Microscopy (STM) studies have shown that this compound molecules self-assemble into highly ordered networks on silver surfaces (Ag(111)). researchgate.net The observed structures are a direct consequence of halogen bonding and other weak intermolecular forces. The molecules form various motifs, including square, rectangular, and polygonal networks, which are stabilized by a combination of Br···Br and Br···H interactions. lmaleidykla.ltresearchgate.net The bromine atoms guide the molecules into specific orientations relative to one another, acting as "molecular glue" to form extended, well-defined patterns. This demonstrates the crucial role of halogen bonding in directing intermolecular interactions to achieve controlled self-assembly at the nanoscale.
| Interaction Type | Description | Role in Self-Assembly |
|---|---|---|
| Halogen Bonding (Br···Br) | Interaction between the electrophilic σ-hole of one bromine atom and the electronegative belt of another. lmaleidykla.lt | Primary directional force, forms linear or angled links between molecules. researchgate.net |
| Halogen-Hydrogen Bonding (Br···H) | Weak interaction between a bromine atom and a hydrogen atom on an adjacent molecule's phenyl ring. | Contributes to the stability and specific geometry of the assembled network. lmaleidykla.lt |
| π-π Stacking | Interaction between the aromatic rings of adjacent molecules. | Can influence the packing in bulk crystal structures. |
| Van der Waals Forces | General attractive/repulsive forces between molecules. | Contributes to the overall stability and density of the assembled structure. |
Halogen Bonding (XB) Interactions in Self-Assembly
Formation of Porous Halogen-Bonded Networks
The ability of this compound to form predictable and well-ordered two-dimensional (2D) structures is largely credited to the directional nature of halogen bonds. researchgate.netacs.org Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a σ-hole donor), attracting a nucleophilic region on an adjacent molecule. acs.org In the case of this compound, the bromine atoms serve as the key directional controllers, guiding the self-assembly into porous networks on surfaces. researchgate.net
Investigations using scanning tunneling microscopy (STM) have revealed that this compound molecules self-assemble into distinct porous networks when deposited on metal substrates like silver (Ag(111)) and gold (Au(111)). researchgate.net The formation and geometry of these networks are dictated by the formation of specific intermolecular halogen bonding motifs, often referred to as synthons. On the Ag(111) surface, the assembly of this compound leads to various motifs based on X3 and X4 synthons, where 'X' represents the bromine atom. researchgate.net These interactions result in the formation of porous structures with square, rectangular, and polygonal cavities. researchgate.net The high directionality of these Br···Br interactions is a primary factor in the rational design and engineering of these targeted supramolecular architectures. researchgate.netnih.gov
The resulting porous networks are of significant interest in crystal engineering, as the size and shape of the pores can be potentially tuned by modifying the molecular building blocks. researchgate.net The predictable nature of halogen bonding makes this compound a valuable component for constructing complex nanoarchitectures on solid surfaces. researchgate.net
Table 1: Observed Halogen-Bonded Network Motifs of this compound
| Substrate | Observed Motifs | Key Synthons | Reference |
| Ag(111) | Square, Rectangular, Polygonal | X3, X4 (X=Br) | researchgate.net |
| Au(111) | Self-assembled networks | Halogen and Hydrogen Bonding | researchgate.net |
Hydrogen Bonding and Other Non-Covalent Interactions
While halogen bonding is the dominant directional force in the assembly of this compound, other non-covalent interactions, including hydrogen bonding and van der Waals forces, play a crucial collaborative role. researchgate.netnih.gov The supramolecular architecture is a result of a delicate balance between these various interactions. researchgate.net
Control over Monolayer Structures and Motifs on Surfaces
The structure of monolayers formed by this compound can be precisely controlled by the choice of substrate and deposition conditions. The interaction between the molecule and the underlying surface is a determining factor in the resulting supramolecular nanoarchitecture. researchgate.netaps.org Scanning tunneling microscopy (STM) is an essential tool for the direct visualization of these two-dimensional molecular arrangements. researchgate.net
Studies on different noble metal surfaces have demonstrated this substrate-dependent control.
On Ag(111): Under ultra-high vacuum conditions at low temperatures (80 K), this compound forms well-defined monolayers featuring a variety of porous motifs, including square, rectangular, and polygonal shapes. researchgate.net This structural diversity arises from the specific halogen-based synthons (X3 and X4) that are stabilized on the silver surface. researchgate.net
On Au(111): The self-assembly of this compound on Au(111) also results in ordered networks, though the specific motifs can differ from those on silver, highlighting the influence of the substrate's atomic lattice and electronic properties. researchgate.netaps.org The lattice mismatch between the molecular overlayer and the substrate gives rise to moiré superstructures that can modulate the assembly. aps.org
On Cu(111): While direct studies on this compound are less common, research on similar molecules like 4,4''-dibromo-meta-terphenyl on Cu(111) shows that the surface can catalyze reactions (Ullmann coupling) to form larger macrocycles and organometallic intermediates. researchgate.net This indicates that more reactive surfaces like copper can direct the assembly toward covalent structures rather than purely non-covalently bonded networks. researchgate.net The choice of substrate can even induce asymmetry in otherwise symmetric molecules due to lattice mismatch and interactions with subsurface atoms. researchgate.net
This ability to direct the assembly by selecting the substrate provides a powerful method for engineering surface-based nanoarchitectures with desired patterns and functionalities. researchgate.netnih.gov
Table 2: Substrate Influence on Monolayer Formation of Aromatic Molecules
| Molecule | Substrate | Observed Structure/Phenomenon | Method | Reference |
| This compound | Ag(111) | Square, rectangular, and polygonal porous networks | STM | researchgate.net |
| This compound | Au(111) | Self-assembled halogen and hydrogen-bonded networks | STM | researchgate.net |
| 4,4''-diamino-p-terphenyl | Cu(111) | Asymmetric adsorption geometry due to lattice mismatch | AFM | researchgate.net |
| 1,1'-biphenyl-4-thiol | Au(111) | Hexagonal (2x2) structure, evolving to pinstripes upon annealing | STM, LEED | nih.gov |
| 4,4''-dibromo-meta-terphenyl | Cu(111) | Formation of hydrocarbon macrocycles via Ullmann coupling | STM | researchgate.net |
Computational Chemistry and Theoretical Modeling of 4,4 Dibromo P Terphenyl Systems
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. It is widely used to investigate the electronic and geometric properties of molecular systems, including halogenated aromatic compounds.
The geometry of 4,4'-Dibromo-p-terphenyl is primarily defined by the torsional (dihedral) angles between its three phenyl rings. DFT calculations are employed to find the most stable three-dimensional arrangement of the atoms, known as the optimized geometry. This process involves minimizing the energy of the molecule with respect to its atomic coordinates.
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| Dihedral Angle (Ring 1-2) | Torsional angle between the first and second phenyl rings | ~35° - 42° |
| Dihedral Angle (Ring 2-3) | Torsional angle between the second and third phenyl rings | ~35° - 42° |
| C-C (inter-ring) Bond Length | Length of the single bond connecting the phenyl rings | ~1.49 Å |
| C-Br Bond Length | Length of the carbon-bromine bond | ~1.91 Å |
DFT is a powerful tool for elucidating the electronic properties of a molecule. Key aspects include the analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability.
Furthermore, the charge distribution across the this compound molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the electronegative bromine atoms and the π-systems of the phenyl rings are expected to be key features in the electronic landscape, indicating likely sites for intermolecular interactions.
| Property | Description | Typical Calculated Value (eV) |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -6.5 |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.0 |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.0 to 4.5 |
DFT calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data.
Vibrational Spectroscopy (IR and Raman): By calculating the second derivatives of the energy with respect to atomic positions, DFT can determine the vibrational frequencies of the molecule. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The results can be used to assign specific vibrational modes (e.g., C-H stretching, C-Br stretching, phenyl ring deformations) to the experimentally observed bands. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, implemented within DFT, is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of molecules. rasayanjournal.co.inresearchgate.net These theoretical predictions are instrumental in assigning signals in experimental NMR spectra to specific atoms within the molecular structure.
| Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) | Spectroscopic Activity |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3100 | IR, Raman |
| Aromatic C=C Stretch | 1400 - 1600 | IR, Raman |
| C-Br Stretch | 500 - 650 | IR, Raman |
| Ring Deformation | Various (400 - 1200) | IR, Raman |
DFT is a critical tool for exploring the reactivity of this compound. It is particularly useful for studying on-surface synthesis, such as the Ullmann coupling reaction, where the C-Br bonds are cleaved to form new C-C bonds. scispace.com Computational modeling can map the entire reaction pathway, identifying the structures of reactants, transition states, intermediates, and products.
By calculating the energies of these species, a reaction energy profile can be constructed. This profile reveals the activation energy (energy barrier) for each step, providing insight into the reaction kinetics and mechanism. For instance, DFT calculations have been used to investigate the debromination of similar molecules on metal surfaces, showing that the process can be exothermic and that the surface plays a crucial role in stabilizing intermediates. arxiv.org
| Reaction Step | Description | Typical Calculated Energy Barrier (eV) |
|---|---|---|
| C-Br Bond Cleavage | Dissociation of a bromine atom from the terphenyl backbone on a metal surface | 0.6 - 1.0 |
| C-C Bond Formation | Coupling of two debrominated terphenyl radicals | Variable, depends on surface and proximity |
When this compound is deposited on a surface (e.g., gold, silver, or copper), its behavior is governed by molecule-substrate and molecule-molecule interactions. DFT calculations can model these interactions to predict adsorption geometries, binding energies, and the formation of self-assembled monolayers. researchgate.net
These calculations can quantify the contribution of different forces, such as van der Waals interactions between the phenyl rings and the substrate, and more specific interactions like halogen bonding between the bromine atoms of one molecule and the aromatic system or halogen of another. Understanding these interactions is vital for controlling the growth of molecular nanostructures on surfaces for applications in electronics and materials science. scispace.comarxiv.org
| Substrate | Interaction Type | Typical Calculated Adsorption Energy (eV/molecule) |
|---|---|---|
| Au(111) | Physisorption | -1.5 to -2.5 |
| Ag(111) | Physisorption/Weak Chemisorption | -1.8 to -2.8 |
| Cu(111) | Chemisorption (post-debromination) | > -3.0 |
Time-Dependent Density Functional Theory (TD-DFT)
While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for studying excited states and simulating electronic absorption spectra (e.g., UV-Visible). nih.gov TD-DFT calculates the energies required to promote an electron from an occupied orbital to an unoccupied orbital, which correspond to the absorption peaks in a UV-Vis spectrum.
For this compound, TD-DFT can predict the primary electronic transitions, which are expected to be π → π* transitions localized on the p-terphenyl (B122091) backbone. The calculations also yield the oscillator strength for each transition, which is proportional to the intensity of the corresponding spectral peak. The choice of the DFT functional (e.g., hybrid functionals like B3LYP or range-separated functionals like CAM-B3LYP and ωB97XD) is critical for obtaining accurate excitation energies. nih.gov
| Transition | Calculated Excitation Energy (eV) | Calculated Wavelength (nm) | Oscillator Strength (f) | Assignment |
|---|---|---|---|---|
| S₀ → S₁ | ~4.10 | ~302 | > 1.0 | HOMO → LUMO (π → π) |
| S₀ → S₂ | ~4.65 | ~267 | ~0.1 | HOMO-1 → LUMO (π → π) |
Molecular Dynamics Simulations (if relevant for larger assemblies or dynamic processes)
Molecular dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecular systems. For larger assemblies of this compound or for investigating dynamic processes such as conformational changes, MD simulations can provide valuable insights that are complementary to static quantum mechanical calculations.
While specific MD simulations for this compound are not extensively documented, studies on the parent molecule, p-terphenyl, in the solid state offer relevant information. MD simulations have been used to investigate the conformational instability of solid p-terphenyl. tandfonline.com These simulations have shown that the torsion angles between the phenyl rings are influenced by the interplay between intramolecular and intermolecular forces. tandfonline.com
In the solid state, p-terphenyl exhibits different torsion angles for the four molecules within the low-temperature unit cell, a finding that is in qualitative agreement with X-ray diffraction measurements. tandfonline.com The simulations also revealed that at least one of the molecular sites contains molecules with a very small torsion angle. tandfonline.com This type of detailed structural and dynamic information is crucial for understanding the physical properties of molecular crystals.
The table below presents a summary of the findings from MD simulations of p-terphenyl.
| System | Focus of Simulation | Key Findings |
| Solid p-terphenyl | Conformational instability and torsion angles. tandfonline.com | The four molecules in the low-temperature unit cell have different torsion angles. Some molecules exhibit very small torsion angles. tandfonline.com |
| Solid biphenyl (B1667301) | Conformational instability and torsion angles. tandfonline.com | Alternate molecules in the crystal structure have significantly different torsion angles. tandfonline.com |
Applications of 4,4 Dibromo P Terphenyl in Advanced Materials Research and Organic Synthesis
Precursor in the Synthesis of Conjugated Polymers and Oligomers
The two bromine atoms on the 4,4''-Dibromo-p-terphenyl (B92568) molecule provide reactive sites for various cross-coupling reactions, making it an ideal monomer for polymerization. This allows for the creation of long-chain polymers and oligomers with conjugated backbones, which are essential for electronic and photonic applications.
Poly(para-phenylene) (PPP) Synthesis and Functionalization
Poly(para-phenylene) (PPP) is a conductive polymer known for its exceptional thermal stability and chemical resistance. rsc.org 4,4''-Dibromo-p-terphenyl serves as a key precursor in the bottom-up synthesis of PPP and its derivatives. One of the primary methods for this synthesis is the surface-assisted Ullmann coupling reaction, where the bromine atoms are cleaved on a catalytic metal surface, allowing the terphenyl units to link together, forming poly-para-phenylene chains. researchgate.net This on-surface synthesis approach is fundamental to creating well-ordered polymer structures.
Furthermore, the terphenyl unit itself can be incorporated into more complex polymer backbones. For instance, derivatives like 4,4″-diiodo-2′,6′-di[4-(2′-ethylhexyl)oxy]phenyl-p-terphenyl have been polymerized with comonomers such as p-divinylbenzene to create soluble, violet-blue-emitting polymers with high glass-transition temperatures. researchgate.net The functionalization of the central phenyl ring in the terphenyl unit allows for tuning the polymer's properties, such as solubility and electronic characteristics. researchgate.net Post-polymerization functionalization is also a key strategy; for example, poly(p-xylylene) (PPX) polymers, which can be derived from related precursors, can be modified to introduce various functionalities. d-nb.infochemrxiv.org
Fabrication of Graphene Nanoribbons (GNRs) via On-Surface Polymerization
One of the most significant applications of 4,4''-Dibromo-p-terphenyl is in the atomically precise, bottom-up fabrication of graphene nanoribbons (GNRs). researchgate.net This method provides a high degree of control over the GNR's width and edge structure, which is crucial for tuning its electronic properties. The process typically involves two main steps carried out under ultrahigh vacuum conditions.
The synthesis begins with the deposition of 4,4''-Dibromo-p-terphenyl precursor molecules onto a catalytic metal substrate, commonly gold (Au(111)) or copper (Cu(110)). researchgate.netnih.gov Upon gentle heating, the bromine atoms split from the terphenyl backbone in a process known as Ullmann coupling. researchgate.net This allows the molecules to polymerize into one-dimensional poly(p-phenylene) (PPP) chains. nih.gov
| Step | Process | Precursor/Intermediate | Typical Conditions | Resulting Structure | Reference |
|---|---|---|---|---|---|
| 1 | Deposition & Polymerization | 4,4''-Dibromo-p-terphenyl | Sublimation onto Au(111) or Cu(110) surface, followed by annealing (~200-250°C) | 1D Poly(p-phenylene) chains | researchgate.netnih.gov |
| 2 | Cyclodehydrogenation & Lateral Fusion | Poly(p-phenylene) chains | Further annealing at higher temperatures (~400°C) | Wide Graphene Nanoribbons | nih.govresearchgate.net |
After the formation of parallel-aligned poly(p-phenylene) wires, a second annealing step at a higher temperature (around 400°C) initiates a cyclodehydrogenation reaction. nih.gov During this critical step, hydrogen atoms are eliminated from adjacent phenyl rings, causing the individual polymer chains to covalently bond and fuse together laterally. nih.govresearchgate.net This interchain fusion process effectively "zips" the linear PPP chains into wide, atomically precise graphene nanoribbons. nih.gov The resulting GNRs exhibit a defined width and armchair edge structure, which imparts them with a significant electronic bandgap, a property not present in bulk graphene.
The linear and rigid shape of the 4,4''-Dibromo-p-terphenyl precursor is a determining factor in the structure of the resulting GNRs. This specific geometry dictates the formation of linear, unbranched poly(p-phenylene) chains in the initial polymerization step. uniovi.es The planarity of the molecule facilitates a high degree of order when adsorbed on the substrate, leading to densely packed arrays of PPP chains. nih.gov This ordered arrangement is a prerequisite for the subsequent lateral fusion, ensuring the formation of uniform, straight GNRs rather than amorphous carbon. nih.gov The length of the precursor directly influences the width of the final nanoribbon; the three-ring structure of p-terphenyl (B122091) leads to the formation of so-called N=3 armchair GNRs.
Control of Polymerization Yield and Efficiency
The efficiency and yield of the polymerization process are highly dependent on the reaction conditions, particularly the nature of the substrate. While noble metal surfaces like gold and silver are highly effective catalysts for the Ullmann coupling reaction, research has explored other substrates to expand the applicability of this synthesis method. figshare.comacs.org
A study on rutile TiO₂(110) surfaces revealed that the polymerization of 4,4''-Dibromo-p-terphenyl can proceed on a nonmetallic substrate. figshare.comacs.org It was found that the reaction yield significantly increases on highly reduced TiO₂ surfaces. figshare.comacs.org The polymerization on this oxide surface is driven by the surface segregation of interstitial titanium atoms, which are more mobile in reduced crystals and facilitate the reaction. figshare.comacs.org This demonstrates that the catalytic activity is not limited to noble metals and that controlling the surface defects and stoichiometry of oxide substrates can be a viable strategy for tuning polymerization efficiency. figshare.comacs.org
Building Block for Organic Electronic and Optoelectronic Materials
Beyond GNRs, 4,4''-Dibromo-p-terphenyl is classified as an important intermediate for the synthesis of organic electroluminescent materials, particularly for use in Organic Light-Emitting Diodes (OLEDs). samaterials.compatsnap.com The p-terphenyl core is a well-known blue-light-emitting chromophore. patsnap.com Its rigid structure and good chemical and thermal stability are highly desirable properties for materials used in electronic devices. patsnap.com
Organic Semiconductors and Charge Transport Properties
The unique electronic and structural characteristics of 4,4'-Dibromo-p-terphenyl and its derivatives make them promising candidates for use in organic semiconductors. The charge transport properties of organic materials are fundamentally linked to their molecular arrangement in the solid state. sci-hub.se The introduction of flexible molecular functionality can tune the molecular packing, which in turn influences the charge transport properties of these materials. sci-hub.se
In crystalline organic semiconductors, thermal molecular motions at room temperature can cause significant fluctuations in the intermolecular transfer integrals, leading to charge carrier localization. aps.org This phenomenon, known as dynamic disorder, means that a simple band description of electron transport is often inadequate for organic crystals at room temperature. aps.org Instead, charge transport is often better described as a diffusion process limited by this thermal off-diagonal electronic disorder. aps.org The mobility of charge carriers in these materials is a critical parameter determining the performance of electronic devices. nih.gov Research has shown that even in defect-free crystals, the charge carrier can be localized on a single molecule or delocalized over several molecules, depending on factors like electronic couplings and thermal fluctuations. nih.gov
Derivatives of p-terphenyl are actively studied for their potential in organic electronics. For instance, computational studies on pyrrole-terphenyl based molecules have been conducted to evaluate their structural and electronic properties for applications in organic light-emitting diodes (OLEDs). jmaterenvironsci.com These studies use methods like Density Functional Theory (DFT) to analyze properties such as HOMO-LUMO energy gaps, ionization potential, and electron affinity, which are crucial for designing efficient charge-transporting materials. jmaterenvironsci.com
Organic Light-Emitting Diodes (OLEDs) and Emitting Materials
This compound serves as a key intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). samaterials.comsamaterials.com Its derivatives are often used to create the emissive layer in these devices. The efficiency and color of the light emitted by an OLED are highly dependent on the molecular structure of the emitting material. jmaterenvironsci.com
The electroluminescence (EL) performance of OLEDs is significantly influenced by charge injection and transport in the various layers of the device. rsc.org Bipolar characteristics, meaning the ability to transport both electrons and holes, are advantageous for achieving high efficiency. rsc.org This is often achieved by incorporating both electron-donating and electron-accepting moieties into the molecular design. rsc.org
Table 1: Performance of Blue-Emitting Materials in Non-Doped OLEDs
| Material | Emission Peak (nm) | Current Efficiency (cd/A) | Power Efficiency (lm/W) | External Quantum Efficiency (%) | CIE Coordinates |
|---|---|---|---|---|---|
| TPI-InCz | 411 | - | - | - | (0.162, 0.048) |
| PAI-InCz | 431 | - | - | - | (0.161, 0.067) |
| CN-PAI-InCz | 452 | 2.91 | 1.93 | 3.31 | (0.155, 0.099) |
Data sourced from a study on new blue materials for OLEDs. rsc.org
Supramolecular Architectures and Self-Assembly on Surfaces
The ability of molecules to self-assemble into highly ordered structures is a cornerstone of nanoscience and has potential applications in nanoelectronics and nanopatterning. researchgate.net this compound is a valuable building block in this area due to its defined shape and the directional interactions facilitated by its bromine substituents.
Formation of Ordered Molecular Networks
On-surface synthesis, conducted on atomically flat surfaces under ultra-high vacuum (UHV) conditions, allows for the fabrication of low-dimensional nanostructures with high precision. researchgate.net Scanning tunneling microscopy (STM) is a key technique for visualizing these molecular arrangements directly. researchgate.net
When this compound (DBTP) is deposited on a silver surface, Ag(111), it forms various monolayer motifs, including square, rectangular, and polygonal networks. researchgate.net These structures are based on halogen bonding, a non-covalent interaction that provides moderate strength and high directionality. researchgate.net Similarly, on a gold surface, Au(111), DBTP also forms self-assembled networks. researchgate.net
On a copper surface, Cu(110), the behavior of DBTP is temperature-dependent. ccspublishing.org.cn Annealing at 353 K results in a mixture of non-organometallic and organometallic intermediates. ccspublishing.org.cn Further annealing to 393 K triggers carbon-carbon coupling reactions, leading to the formation of oligomers with different linkage motifs (para-para, para-meta, and meta-meta). ccspublishing.org.cn This on-surface Ullmann-type coupling, involving the activation of carbon-halogen bonds, is a prevalent method for creating one-dimensional molecular wires and two-dimensional covalent organic networks. researchgate.netccspublishing.org.cn
Engineering of Supramolecular Fractals
The principles of self-assembly can also be used to create more complex, fractal structures. While direct evidence for the formation of supramolecular fractals from this compound is not explicitly detailed in the provided context, the formation of varied polygonal motifs on Ag(111) suggests a high degree of control over the assembly process is possible. researchgate.net The ability to form different motifs based on X4 or X3-based synthons indicates that by carefully tuning the experimental conditions, more intricate and hierarchical structures could be engineered. researchgate.net
Applications in Framework and Coordination Chemistry
The rigid and well-defined geometry of this compound makes it an excellent candidate for constructing porous crystalline materials like Covalent Organic Frameworks (COFs).
Components for Covalent Organic Frameworks (COFs)
Covalent Organic Frameworks (COFs) are a class of porous polymers with highly ordered structures and tunable functionalities. unito.it They are synthesized from molecular building blocks that are linked by strong covalent bonds. unito.it The properties of COFs, such as their porosity, stability, and electronic characteristics, are determined by the choice of monomers and the linkage chemistry.
While this compound itself is a precursor, its derivatives, such as 4,4''-diformyl-p-terphenyl, are used as building blocks for COFs. unito.it These aldehyde-functionalized terphenyls can be condensed with other monomers, like those containing amine groups, to form imine-linked COFs. unito.it The extended π-conjugation of the terphenyl unit can impart semiconducting properties to the resulting COF, making them suitable for applications in electronics and optoelectronics. unito.it For example, COFs with donor-acceptor structures have been designed for use in photovoltaic devices. unito.it The versatility of COF chemistry allows for the creation of materials with tailored properties for specific applications, including electrochemical sensing and gas storage. unito.it
Ligands in Metal Coordination Complexes
The p-terphenyl framework is a common structural motif in the design of bulky ligands for coordination chemistry. The steric hindrance provided by the terphenyl backbone can stabilize reactive metal centers, enforce unusual coordination geometries, and influence the catalytic activity of the resulting metal complexes. This compound is often not the final ligand itself but rather a crucial precursor from which more complex and functionalized ligands are synthesized. The bromine atoms at the 4 and 4'' positions are ideal for modification via cross-coupling reactions or lithiation, allowing for the introduction of various coordinating groups.
One notable application involves the synthesis of bulky bis(alkoxide) ligands. For example, 2,2''-dibromo-1,1':4',1''-terphenyl, an isomer of this compound, can be synthesized through a Suzuki-Miyaura coupling reaction. This intermediate is then treated with tert-butyllithium (B1211817) followed by an aldehyde or ketone to generate sterically demanding chelating bis(alkoxide) ligands. While a specific attempt to create a first-row transition metal complex with one such bulky ligand, 3,3′-([1,1′:4′,1′′-terphenyl]-2,2′′-diyl)bis(2,2,4,4-tetramethylpentan-3-ol), was not successful due to the ligand's conformation, this line of research highlights the synthetic strategy of using dibromo-terphenyls as scaffolds for large, chelating structures.
Another significant area is the synthesis of terphenyl bis(anilide) ligands for f-block metal complexes. These ligands, which can be derived from functionalized terphenyl precursors, have been used to create complexes with lanthanides and actinides, including cerium, uranium, neptunium, and even the first structurally characterized plutonium η⁶-arene complex. acs.org The terphenyl backbone in these ligands enforces a specific geometry that allows for η⁶-interaction between the central phenyl ring and the f-block metal ion. acs.org The synthesis of these ligands often involves the initial creation of a functionalized terphenyl molecule, where a dibromo-terphenyl could serve as a key starting material.
Furthermore, this compound can be a precursor to more elaborate terpyridine ligands. For instance, 4'-(4-bromophenyl)-2,2':6',2''-terpyridine can be functionalized at the 4 and 4'' positions of the terminal pyridine (B92270) rings. sigmaaldrich.com The bromo-substituent on the central phenyl ring can then be used in further coupling reactions to create even larger, multi-metallic assemblies or to attach the complex to a surface.
The general synthetic approach often involves a Suzuki or Stille coupling reaction to build the initial terphenyl skeleton, followed by further functionalization. For example, p-terphenyl derivatives are readily synthesized via Suzuki reactions involving arylboronic acids and aryl halides. nih.gov This modularity allows for the creation of a wide library of terphenyl-based ligands with tailored electronic and steric properties for specific applications in catalysis and materials science.
Chiral Metal-Organic Frameworks (MOFs) and Enantioselective Separations
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic molecules. Chiral MOFs, which are built from chiral components or crystallize in a chiral space group, are of particular interest for applications in enantioselective separations and asymmetric catalysis. While direct examples of MOFs constructed from this compound for enantioselective separations are not prominent in the literature, the compound is a key precursor to linkers that can be used to build such frameworks.
The primary route to using a p-terphenyl scaffold in MOFs is to convert the bromo- groups into coordinating moieties, most commonly carboxylic acids. The resulting [p-Terphenyl]-4,4''-dicarboxylic acid (H₂TPDC) is a rigid, linear linker that has been used to construct MOFs for applications like gas storage. nih.gov For instance, solvothermal reactions of a derivative, 3,3''-dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid, with zinc(II) and copper(II) salts have yielded various 1D and 2D MOFs. researchgate.net These particular MOFs were investigated as catalysts for the cyanosilylation of aldehydes, demonstrating the catalytic potential of terphenyl-based frameworks, though not in a chiral context. researchgate.net
To achieve enantioselectivity, the achiral terphenyl dicarboxylic acid linker must be made chiral. There are several established strategies for this:
Synthesis of Atropisomeric Linkers: The restricted rotation around the single bonds connecting the phenyl rings in a substituted terphenyl can lead to atropisomerism—a form of chirality arising from hindered rotation. By introducing bulky substituents in the ortho-positions of the phenyl rings, stable, non-interconverting enantiomers of the terphenyl linker can be synthesized and separated. These enantiomerically pure, atropisomeric linkers can then be used to build homochiral MOFs. The synthesis of atropisomeric biaryls and terphenyls is a well-established field in asymmetric catalysis. snnu.edu.cnacs.org While challenging, this approach offers precise control over the chiral environment within the MOF pores. The terphenyl structure is an ideal scaffold for creating such peptide helix mimetics with specific side-chain functionalities. nih.gov
Incorporation of Chiral Decorations: An achiral terphenyl dicarboxylic acid linker can be functionalized with chiral pendants. For example, chiral alcohols or amines could be attached to the central phenyl ring of the terphenyl backbone before the MOF is constructed. These chiral groups would then project into the pores of the resulting MOF, creating a chiral environment capable of discriminating between enantiomers.
Post-Synthetic Modification: An alternative to building a chiral MOF from scratch is to introduce chirality into an existing achiral framework. snnu.edu.cnscilit.com An achiral MOF built from a terphenyl linker containing reactive groups (e.g., amino or hydroxyl groups) could be synthesized first. Subsequently, a chiral molecule could be covalently attached to these reactive sites. scilit.com This method is often more straightforward than the de novo synthesis of a complex chiral linker and allows for the systematic variation of the chiral selector.
The table below summarizes research findings on MOFs constructed from terphenyl dicarboxylic acid derivatives, highlighting their structure and catalytic, though not yet enantioselective, applications.
| Metal Ion | Linker | MOF Structure | Application |
| Zn(II) | 3,3''-dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid | 1D zig-zag chain | Heterogeneous catalyst for cyanosilylation of aldehydes researchgate.net |
| Cu(II) | 3,3''-dipropoxy-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid | 1D linear chain | Heterogeneous catalyst for cyanosilylation of aldehydes researchgate.net |
Mechanistic Investigations of Reactions Involving 4,4 Dibromo P Terphenyl
Debromination Processes on Metal and Oxide Surfaces
The initial and crucial step in the on-surface polymerization of 4,4'-Dibromo-p-terphenyl is the cleavage of the carbon-bromine (C-Br) bonds, a process known as debromination. This reaction is highly dependent on the nature of the supporting surface.
On catalytically active metal surfaces , such as copper (Cu), silver (Ag), and palladium (Pd), the debromination of DBTP occurs at relatively moderate temperatures. For instance, on a Cu(110) surface, the C-Br bond scission is observed after annealing. acs.org Similarly, on Ag(111), debromination is a key step that precedes the formation of organometallic intermediates. The catalytic activity of these metal surfaces facilitates the cleavage of the C-Br bond, leading to the formation of reactive terphenyl radicals on the surface.
In contrast, oxide surfaces , like titanium dioxide (TiO₂), are typically less reactive than their metallic counterparts. The debromination of DBTP on a bare TiO₂(110) surface is inefficient. nih.govresearchgate.netarxiv.org To overcome this, a strategy involving the addition of metal adatoms as catalysts has been developed. The introduction of cobalt (Co) atoms onto the TiO₂(110) surface has been shown to dramatically enhance the debromination of DBTP. nih.govresearchgate.netarxiv.org The cobalt atoms act as catalytic centers, triggering the C-Br bond cleavage even at room temperature, a process that would otherwise require significantly higher temperatures and would lead to precursor desorption. nih.govresearchgate.netarxiv.org
Influence of Substrate and Adatoms on Reaction Pathways
The choice of substrate and the presence of adatoms play a pivotal role in directing the reaction pathways of this compound.
The substrate itself has a profound influence. For example, the on-surface synthesis of polyphenylene chains from DBTP has been studied on various noble metal surfaces like Au(111) and Ag(111). nih.govresearchgate.net While both can support the Ullmann coupling reaction, the specific reaction temperatures and the stability of intermediates can vary. The interaction between the precursor molecule and the substrate determines the initial adsorption geometry and can influence the subsequent reaction steps.
| Surface | Adatom | Effect on DBTP Reaction | Reference |
| Cu(110) | - | Catalyzes debromination and forms organometallic intermediates. | acs.org |
| Ag(111) | - | Facilitates debromination and formation of organometallic structures. | researchgate.netarxiv.org |
| Au(111) | - | Supports Ullmann coupling to form polyphenylene chains. | nih.gov |
| TiO₂(110) | None | Inefficient debromination, precursor desorption at high temperatures. | nih.govresearchgate.netarxiv.org |
| TiO₂(110) | Cobalt (Co) | Catalyzes debromination at room temperature, forms organometallic intermediates, and significantly increases polymerization yield. | nih.govresearchgate.netarxiv.org |
Role of Temperature and Light in On-Surface Synthesis
Temperature is a critical parameter in the on-surface synthesis involving this compound. It provides the necessary thermal energy to overcome the activation barriers for various reaction steps, including desorption, diffusion, debromination, and covalent coupling. The process is typically stepwise, with different reactions occurring at specific temperature thresholds. For instance, on Cu(110), the formation of organometallic intermediates from DBTP is observed at 353 K, while further annealing to 393 K is required for the formation of covalently bonded oligomers. acs.org The precise control of annealing temperatures is therefore essential for isolating and studying intermediate states and for controlling the final product of the on-surface synthesis.
The role of light in the on-surface synthesis of this compound has not been extensively investigated. However, in the broader context of on-surface chemistry, light can be used as an external stimulus to induce specific chemical reactions. Photochemical reactions on surfaces can offer alternative reaction pathways that are not accessible through thermal activation alone. While there is potential for light to influence the reactions of DBTP, for example, by promoting debromination or other coupling reactions, specific studies on this aspect are currently lacking in the scientific literature.
Stereoselectivity in Surface Reactions
Stereoselectivity, the control of the spatial orientation of atoms in a chemical reaction, is a crucial aspect of modern chemistry. In the context of on-surface synthesis, achieving stereoselectivity would allow for the creation of chiral nanostructures with specific functionalities. This can be potentially achieved by using chiral substrates or by introducing chiral molecules that can direct the reaction pathway.
However, to date, there have been no specific reports in the surveyed scientific literature detailing the investigation of stereoselectivity in the surface reactions of this compound. While the principles of stereoselective on-surface synthesis are being explored with other molecular systems, their application to DBTP remains an area for future research. The development of methods to control the stereochemical outcome of on-surface reactions of DBTP could lead to the fabrication of novel, complex, and functional one- and two-dimensional materials.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4,4'-Dibromo-p-terphenyl, and how do reaction conditions influence yield?
- This compound is synthesized via Suzuki-Miyaura cross-coupling or Ullmann-type coupling reactions. For instance, it serves as a precursor in constructing microporous polymers (MOPs) when reacted with tetrakis(triphenylphosphine)palladium(0) and boronic acid derivatives under inert conditions. Solvent choice (e.g., THF or DMF) and temperature (80–120°C) critically affect crystallinity and yield . In Ullmann reactions, annealing at ~170°C on Au(111) surfaces triggers bromine elimination and C–C bond formation for molecular wire synthesis .
Q. What characterization techniques are essential for verifying the structure and purity of this compound?
- Key methods include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm bromine substitution patterns and aromatic proton environments.
- X-ray Diffraction (XRD) : Resolves crystal structure and interplanar spacing in polymeric networks .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, with decomposition typically above 300°C .
- Mass Spectrometry (MS) : Validates molecular weight (388.10 g/mol) and isotopic patterns due to bromine .
Q. How is this compound applied in designing molecular wires or nanostructures?
- On Au(111) surfaces, annealing induces debromination , enabling covalent linkage of phenyl moieties to form poly-p-phenylene (PPP) nanowires. This on-surface polymerization relies on precise control of temperature and substrate interactions . The bromine atoms act as "placeholders" for directing regioselective coupling .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in polymerization efficiency when using this compound for microporous polymers?
- Solubility limitations of precursors (e.g., p-terphenyl-4,4′-diboronic acid) in polar solvents can reduce reaction efficiency, as seen in MOP-Ad-3 synthesis (65.7% yield vs. 90–97% for more soluble analogs). Stirring rate, solvent viscosity, and monomer rigidity must be optimized to mitigate incomplete polycondensation .
Q. How do halogen bonding and surface interactions influence the supramolecular self-assembly of this compound on silicon?
- On Si(111)-B surfaces, bromine atoms form halogen bonds with silicon, while phenyl groups engage in π-π stacking. Scanning tunneling microscopy (STM) and density functional theory (DFT) reveal that these interactions stabilize 2D monolayers. Deviations in molecular alignment (e.g., rotational defects) arise from competing van der Waals forces and substrate step edges .
Q. What experimental strategies address discrepancies in bromine elimination efficiency during Ullmann coupling?
- Inconsistent debromination (e.g., residual Br atoms) can be resolved by:
- Temperature Gradients : Stepwise annealing (e.g., 150°C → 200°C) to balance bond cleavage and reorganization.
- Co-deposition with Metals : Adding catalytic Cu or Fe nanoparticles enhances Br abstraction .
Q. How does the thermal stability of this compound-derived polymers compare under oxidative vs. inert conditions?
- TGA data show that MOP-Ad networks degrade at 400–450°C in nitrogen but exhibit earlier mass loss (~350°C) in air due to oxidative C–Br bond cleavage. Porosity analysis (BET) further correlates stability with crosslinking density .
Methodological Considerations
- Controlled Polymerization : Use Schlenk lines for oxygen-sensitive reactions to prevent side products.
- Surface Characterization : Combine STM with X-ray photoelectron spectroscopy (XPS) to track Br removal efficiency .
- Computational Validation : Employ DFT to predict coupling pathways and compare with experimental STM topographies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
